4-HYDROXY-2-METHYLPHENYL ACETATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

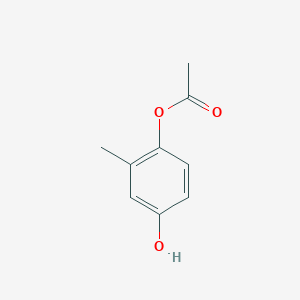

4-Hydroxy-2-methylphenyl acetate is a phenolic ester derivative characterized by a hydroxy group at the para position (C4) and a methyl group at the ortho position (C2) on the benzene ring, linked to an acetate ester. This compound is structurally significant due to its polar hydroxy group, which enhances hydrogen bonding and acidity compared to non-hydroxylated analogs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-HYDROXY-2-METHYLPHENYL ACETATE can be synthesized through the esterification of 4-hydroxyphenylacetic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of methyl-4-hydroxyphenyl acetate follows similar principles but on a larger scale. The process involves the continuous addition of methanol and 4-hydroxyphenylacetic acid to a reactor, along with the acid catalyst. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 4-HYDROXY-2-METHYLPHENYL ACETATE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted phenyl acetates.

Aplicaciones Científicas De Investigación

4-HYDROXY-2-METHYLPHENYL ACETATE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its potential biological activities, including antimicrobial properties.

Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of fragrances and flavoring agents.

Mecanismo De Acción

The mechanism of action of methyl-4-hydroxyphenyl acetate involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of the tobacco mosaic virus by interfering with the viral replication process. The compound’s hydroxyl group plays a crucial role in its binding to the viral proteins, thereby preventing the virus from replicating .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key features of 4-hydroxy-2-methylphenyl acetate with analogs from the evidence:

*Calculated based on molecular structure.

Key Observations:

- Substituent Effects: The hydroxy group in this compound increases acidity (pKa ~8–10 for phenolic OH) compared to the methoxy group (pKa >14) in ethyl 4-methoxyphenylacetate, making the former more reactive in alkaline conditions . The amino group in methyl 2-amino-2-(4-hydroxyphenyl)acetate enhances polarity and nucleophilicity, enabling participation in peptide coupling or Schiff base formation .

Physicochemical Properties

- Solubility: Hydroxy-substituted esters (e.g., this compound) exhibit moderate water solubility due to hydrogen bonding, whereas methoxy analogs (e.g., ethyl 4-methoxyphenylacetate) are more lipophilic .

- Stability: Methoxy-substituted esters are more resistant to hydrolysis than hydroxy-substituted ones under basic conditions . Amino groups may destabilize esters via intramolecular interactions or oxidation susceptibility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-hydroxy-2-methylphenyl acetate in laboratory settings?

- Methodological Answer: The compound is typically synthesized via acetylation of 4-hydroxy-2-methylphenol using acetic anhydride or acetyl chloride. A common method involves:

Dissolving the phenol in a solvent (e.g., ethanol or water-ethanol mixtures).

Adding acetic anhydride under basic conditions (e.g., sodium hydroxide or pyridine).

Refluxing for 6–8 hours to ensure complete reaction .

Purification via recrystallization (ethanol is commonly used) to yield crystalline products.

Industrial-scale synthesis may employ continuous flow reactors for optimized yield and purity .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer: Researchers use a combination of analytical techniques:

- NMR Spectroscopy: To confirm the presence of acetyl (-OAc) and phenolic (-OH) groups. For example, the acetyl methyl protons typically appear as a singlet near δ 2.3 ppm in 1H-NMR .

- HPLC/GC-MS: To assess purity (>95%) and detect impurities .

- Melting Point Analysis: Comparison with literature values (e.g., 165–167°C) .

Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. What solvents and reaction conditions are optimal for derivatizing this compound into bioactive analogs?

- Methodological Answer: Ethanol-water mixtures are effective for reactions requiring mild polarity, while dimethylformamide (DMF) or dichloromethane (DCM) is used for anhydrous conditions. For example:

- Hydrazine Derivatives: Reacting with hydrazine hydrate in ethanol under reflux (6–8 hours) forms hydrazide intermediates, which are precursors for heterocyclic compounds .

- Amino Acid Conjugates: Glycine or anthranilic acid can be coupled using carbodiimide-mediated esterification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives under varying conditions?

- Methodological Answer: Yield discrepancies often arise from solvent polarity, temperature, or reagent stoichiometry. Systematic approaches include:

Design of Experiments (DoE): Varying parameters (e.g., solvent ratio, reaction time) to identify optimal conditions .

Kinetic Studies: Monitoring reaction progress via TLC or in situ spectroscopy to pinpoint bottlenecks .

Example: A study reported 65% yield using ethanol-water vs. 45% in pure DMF due to improved solubility of intermediates .

Q. What mechanistic insights explain the reactivity of this compound in acidic vs. basic environments?

- Methodological Answer:

- Acidic Conditions: The acetyl group undergoes hydrolysis to regenerate the parent phenol. Isotopic labeling (18O) can track oxygen migration during hydrolysis .

- Basic Conditions: Deprotonation of the phenolic -OH enhances nucleophilic attack, facilitating ester cleavage or substitution reactions. Computational studies (DFT) model transition states to predict regioselectivity .

Q. How can researchers leverage structural analogs to study structure-activity relationships (SAR) in bioactive derivatives?

- Methodological Answer: Key strategies include:

- Bioisosteric Replacement: Substituting the methyl group with halogens (e.g., fluorine) to enhance metabolic stability .

- Pharmacophore Mapping: Using analogs like N-(4-hydroxy-2-methylphenyl)acetamide to identify critical hydrogen-bonding motifs for antimicrobial activity .

Example: Methyl 2-(2-(hydroxymethyl)phenyl)acetate showed enhanced anti-inflammatory activity compared to non-hydroxylated analogs due to improved solubility .

Q. Key Recommendations for Methodological Rigor

- Triangulation: Validate structural assignments using multiple techniques (e.g., NMR, IR, MS) to avoid misinterpretation .

- Green Chemistry: Optimize solvent recycling and minimize waste in large-scale syntheses .

- Computational Support: Use DFT or molecular docking to predict reactivity and bioactivity .

Propiedades

Fórmula molecular |

C9H10O3 |

|---|---|

Peso molecular |

166.17 g/mol |

Nombre IUPAC |

(4-hydroxy-2-methylphenyl) acetate |

InChI |

InChI=1S/C9H10O3/c1-6-5-8(11)3-4-9(6)12-7(2)10/h3-5,11H,1-2H3 |

Clave InChI |

RPBYFWCDWKXDJU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)O)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.